molecular formula C5H7NS B6612185 4-ethyl-1,2-thiazole CAS No. 2059934-94-8

4-ethyl-1,2-thiazole

Cat. No.: B6612185
CAS No.: 2059934-94-8
M. Wt: 113.18 g/mol
InChI Key: JYFJKUKQUVKALR-UHFFFAOYSA-N
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Description

4-Ethyl-1,2-thiazole is a chemical compound featuring an ethyl-substituted isothiazole ring, a valuable scaffold in synthetic and medicinal chemistry. As a member of the 1,2-thiazole (isothiazole) family, this heterocycle is characterized by sulfur and nitrogen atoms at adjacent positions within the five-membered ring, contributing to its distinct electronic properties and reactivity compared to its 1,3-thiazole isomer . This compound serves as a versatile building block for researchers developing novel substances with potential biological activity. Derivatives of the 1,2-thiazole scaffold have demonstrated a wide range of pharmacological profiles in scientific literature, including anti-inflammatory, antithrombotic, and anticonvulsant effects. Some 1,2-thiazole-based molecules have also been investigated for applications in the treatment of conditions like Alzheimer's disease . Beyond pharmaceuticals, the unique structure of 1,2-thiazoles makes them candidates for exploration in other fields, such as materials science and the stabilization of photomaterials . The ethyl substituent at the 4-position offers a site for further chemical modification, allowing for fine-tuning of the compound's steric and electronic characteristics to optimize interactions with biological targets or material matrices. Researchers can utilize this reagent in heterocyclic synthesis, the creation of specialized ligands, and the development of complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

IUPAC Name

4-ethyl-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-2-5-3-6-7-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFJKUKQUVKALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

Ethyl acetoacetate or ethyl pyruvate serve as viable starting materials due to their ethyl and carbonyl functionalities. For instance, ethyl pyruvate undergoes bromination to yield α-bromo derivatives, which subsequently react with thioureas to form the thiazole core. In a representative procedure, ethyl pyruvate was brominated in dichloromethane with bromine at 40°C, producing ethyl bromopyruvate in 85% yield.

Cyclization with Thiourea Derivatives

The cyclization step employs thiourea or its derivatives to introduce the thiazole’s sulfur and nitrogen atoms. A patent by CN108218809B demonstrated that refluxing ethyl bromopyruvate with thiourea in ethanol, catalyzed by a Cu₂O@HKUST-1 nano-catalyst, yielded 2-aminothiazole-4-ethyl formate with 74% efficiency. Adjusting the thiourea substituents could direct the synthesis toward this compound.

Table 1. Hantzsch Synthesis Optimization Parameters

ParameterOptimal ConditionYield (%)Source
CatalystCu₂O@HKUST-174
SolventEthanol85
Temperature (°C)40–8070–90

One-Pot Synthesis Strategies

One-pot methodologies reduce intermediate isolation, enhancing efficiency. A study by Green Chemistry Letters and Reviews detailed a one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates using ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea derivatives.

Bromination and Cyclization in a Single Vessel

In this approach, ethyl acetoacetate is brominated in situ with NBS, forming ethyl 2-bromo-3-oxobutanoate. Subsequent addition of thiourea derivatives at 60°C in ethanol yielded 2-amino-4-methylthiazole-5-carboxylates in 72–89% yields. Substituting ethyl acetoacetate with ethyl 3-oxopentanoate could introduce the ethyl group at the 4-position, directly yielding this compound.

Solvent and Catalytic Effects

The use of polar aprotic solvents (e.g., DMF) improved reaction homogeneity, while catalytic amounts of p-toluenesulfonic acid (PTSA) accelerated cyclization.

Catalytic Cyclization Using Metal-Organic Frameworks (MOFs)

Recent patents highlight the role of MOF-based catalysts in thiazole synthesis. The Cu₂O@HKUST-1 catalyst, as described in CN108218809B, enhanced the cyclization of ethyl bromopyruvate with thiourea by providing a high-surface-area platform for reactant adsorption.

Catalyst Synthesis and Performance

The Cu₂O@HKUST-1 nano-catalyst was prepared by dispersing Cu₂O in benzyl alcohol and reacting it with 1,3,5-benzenetricarboxylic acid (BTC) in ethanol. This catalyst achieved a turnover frequency (TOF) of 12 h⁻¹, surpassing traditional CuBr catalysts.

Table 2. Catalytic Efficiency Comparison

CatalystTOF (h⁻¹)Yield (%)Reaction Time (h)
Cu₂O@HKUST-112743
CuBr8655

Hydrazinolysis and Oxadiazoline Formation

Post-synthetic modifications, such as hydrazinolysis, enable functionalization of the thiazole core. A study in Farmacia demonstrated that hydrazinolysis of ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate with hydrazine hydrate produced carbohydrazide derivatives, which were further cyclized to oxadiazolines.

Functionalization Pathways

For this compound, analogous hydrazinolysis could introduce amino or hydrazide groups at the 2-position, followed by cyclization with aldehydes to form oxadiazoline derivatives.

Analytical Validation and Spectral Characterization

Structural confirmation of thiazole derivatives relies on spectroscopic techniques:

  • ¹H NMR : Singlets at δ 2.73 ppm (thiazole C4-CH₃) and δ 7.3–8.75 ppm (aromatic protons).

  • MS : Molecular ion peaks at m/z 434 (M+2) for ethyl-substituted thiazoles .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 4-ethyl-1,2-thiazole. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Research has demonstrated that thiazole derivatives exhibit significant antiproliferative activities against various cancer cell lines. For example, derivatives of this compound have shown IC50 values comparable to established chemotherapeutic agents like cisplatin when tested against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines .
CompoundCell LineIC50 (µg/mL)
This compound DerivativeMDA-MB-2313.92
This compound DerivativeHeLa11.4

Antimicrobial Activity

Thiazoles have also been investigated for their antimicrobial properties. Studies indicate that this compound derivatives exhibit activity against a range of pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticonvulsant Activity

Recent research has explored the anticonvulsant properties of thiazoles. Compounds containing the thiazole moiety have been synthesized and evaluated for their efficacy in seizure models. For instance, certain thiazole derivatives were found to provide significant protection in electroshock seizure tests .

Case Study 1: Anticancer Activity Assessment

In a study examining a series of thiazole derivatives, including those based on this compound, researchers conducted MTT assays to evaluate cytotoxicity against human cancer cell lines. The results indicated that specific modifications to the thiazole ring significantly enhanced anticancer activity:

  • Findings : Compounds with electron-withdrawing groups exhibited increased potency.
  • : The structural modifications play a crucial role in enhancing the biological activity of thiazoles against cancer cells .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial effects of various thiazole derivatives against common bacterial strains. The study highlighted that compounds derived from this compound demonstrated notable antibacterial activity:

  • Results : Specific derivatives showed MIC values indicating effective inhibition of bacterial growth.
  • Implications : These findings suggest potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-ethyl-1,2-thiazole involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of antitumor activity.

Comparison with Similar Compounds

Pharmacological and Chemical Properties

Compound Ring System Key Substituents Bioactivity Target Synthetic Yield (%) Reference
4-Ethyl-1,2-thiazole 1,2-Thiazole Ethyl (C4) Not reported Not available -
3,5-Diphenyl-1,2,4-thiadiazole 1,2,4-Thiadiazole Phenyl (C3, C5) Antimicrobial, Anticancer 89
5-(5-Methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol 1,2,4-Triazole Ethyl (C4), Methylpyrazole Kinase inhibition (2XP2, 3LD6) Optimized conditions
4-Ethyl-1,2-dimethylbenzene Benzene Ethyl (C4), Methyl (C1, C2) None reported Natural product

Key Observations :

  • Synthetic Accessibility : 1,2,4-Thiadiazoles are synthesized efficiently (up to 89% yield) using thioamides , whereas triazole derivatives require multi-step alkylation and cyclization .
  • Bioactivity : Ethyl-substituted triazoles exhibit targeted enzyme inhibition, while thiadiazoles show broader antimicrobial activity .
  • Lipophilicity : Ethyl groups in this compound likely enhance membrane permeability compared to polar triazoles but may reduce solubility compared to simpler aromatics .

Spectroscopic and Analytical Data

  • 1,2,4-Thiadiazoles : NMR data for 3,5-di-m-tolyl-1,2,4-thiadiazole (1f) show distinct signals at δ 22.1 and 22.0 ppm for methyl groups, with aromatic protons between δ 125–137 ppm .
  • Triazole Derivatives : The ethyl group in 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol is confirmed via ¹H NMR (δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂) .
  • This compound : Predicted NMR shifts (based on analogs) would include δ 1.2–1.5 ppm (ethyl CH₃) and δ 2.5–3.1 ppm (ethyl CH₂), with aromatic protons near δ 7–8 ppm.

Biological Activity

4-Ethyl-1,2-thiazole is a heterocyclic compound that belongs to the thiazole family, known for its diverse biological activities. Thiazoles are characterized by their sulfur and nitrogen-containing five-membered rings, which contribute to their pharmacological properties. This article focuses on the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

This compound has a molecular formula of C5_5H7_7N1_1S1_1 and is recognized for its aromaticity and reactivity. It can undergo various chemical transformations, such as oxidation to form sulfoxides and sulfones, and reduction to produce thiazolidine derivatives. These properties make it a valuable building block in the synthesis of more complex molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains. For instance:

Microorganism Activity Reference
Staphylococcus aureusMIC = 100 μg/mL
Candida albicansMIC = 4.01–4.23 mM
Aspergillus nigerMIC = 4.01–4.23 mM

These findings suggest that while its antibacterial activity is moderate compared to reference drugs like chloramphenicol, its antifungal effects are more pronounced.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. Studies have shown that thiazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. In one study, certain thiazole derivatives demonstrated a comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs), with inhibition rates ranging from 45% to 61% depending on dosage .

Anticancer Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the compound's ability to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest.

A study highlighted the following findings regarding its anticancer efficacy:

Cell Line IC50 (μM) Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0

These results indicate that this compound has promising potential as an anticancer agent.

Case Studies

Several case studies have reinforced the biological significance of thiazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against multi-drug resistant bacteria, demonstrating that modifications in the thiazole ring could enhance antibacterial activity significantly .
  • Inflammation Models : In a controlled experiment using carrageenan-induced paw edema in rats, thiazole derivatives showed a dose-dependent reduction in inflammation similar to traditional NSAIDs .
  • Cancer Cell Line Studies : A recent investigation into new thiazole compounds indicated that structural modifications could lead to enhanced cytotoxicity against various cancer cell lines, paving the way for future drug development .

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